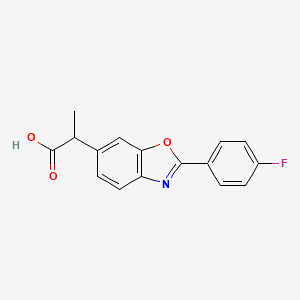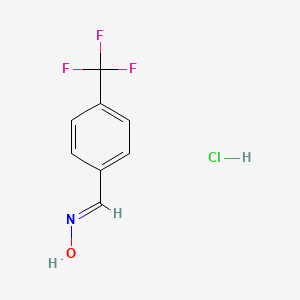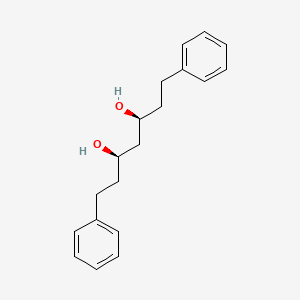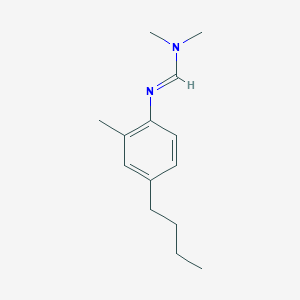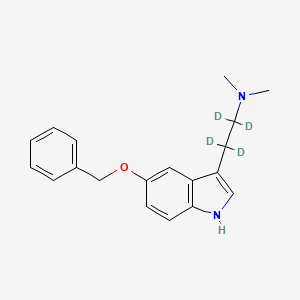
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a compound that features an indole structure. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical and physical properties. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, including the introduction of deuterium atoms and the formation of the indole structure. The process may start with the deuteration of precursor molecules, followed by a series of reactions to construct the indole ring and attach the phenylmethoxy and ethanamine groups. Common reagents used in these reactions include deuterated solvents, catalysts, and protecting groups to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the pathways and interactions of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes that benefit from the unique properties of deuterated compounds.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic fate. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine: A closely related compound with a similar structure but different substitution pattern on the indole ring.
N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine: The non-deuterated version of the compound, used for comparison in isotope effect studies.
Uniqueness
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is unique due to its deuterium content, which imparts distinct chemical and physical properties. These properties make it valuable for research applications that require precise control over reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3/i10D2,11D2 |
InChI Key |
IDIJUWFVRXORPJ-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



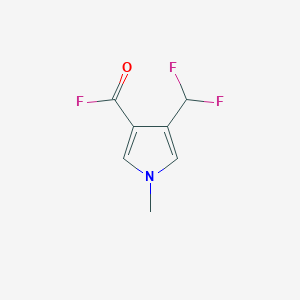
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
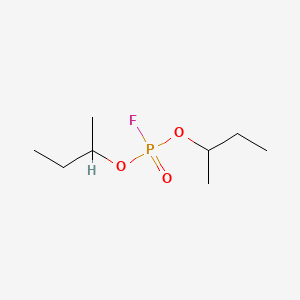
![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)


